molecular formula C15H12FN5O2 B11786123 (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11786123
M. Wt: 313.29 g/mol
InChI Key: PBPHUUGBZHVFIM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the triazole ring and the subsequent attachment of the fluorophenyl and nitrophenyl groups .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl and nitrophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of fluorophenyl and nitrophenyl groups attached to the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12FN5O2/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21(22)23/h1-8,13H,17H2,(H,18,19,20)

InChI Key

PBPHUUGBZHVFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)[N+](=O)[O-]

Origin of Product

United States

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